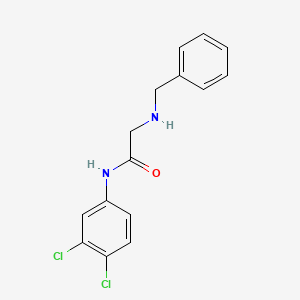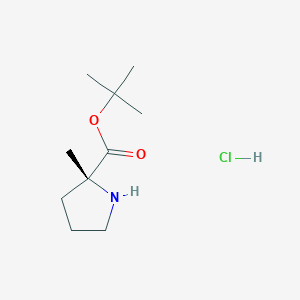
tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is likely a derivative of pyrrolidine, which is a cyclic secondary amine. The tert-butyl group and the carboxylate group are common functional groups in organic chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like N-alkylation, where an alkyl group is introduced to a nitrogen atom. For example, tert-butyl alcohol can be converted to tert-butyl chloride, which can then be used for N-alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring, a tert-butyl group attached to one of the carbon atoms in the ring, and a carboxylate group attached to the same carbon .Chemical Reactions Analysis
The tert-butyl group is known to exhibit unique reactivity patterns due to its bulky nature. It can influence the course of reactions and the stability of reaction intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl chloride, a related compound, is a flammable liquid with a density of 0.9 g/cm³ and a boiling point of 50.6°C .Applications De Recherche Scientifique
Stereoselective Synthesis
- The vinylfluoro group has been utilized as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, showcasing the potential of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride in complex organic synthesis processes (Purkayastha et al., 2010).
Chiral Auxiliary and Dipeptide Synthesis
- Both enantiomers of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride have been prepared from L-alanine, demonstrating its application as a chiral auxiliary and in the synthesis of dipeptides. This highlights its role in producing enantiomerically pure compounds, crucial for pharmaceutical applications (Studer et al., 1995).
Multicomponent Reactions
- Palladium-catalyzed three-component reactions involving tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride have been explored for the synthesis of polysubstituted aminopyrroles and bicyclic analogues, demonstrating its utility in facilitating complex reaction processes (Qiu et al., 2017).
NMR Tag for High-Molecular-Weight Systems
- O-tert-Butyltyrosine, derived from tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, has been used as an NMR tag for high-molecular-weight systems, offering a method for observing narrow signals in spectral regions with limited overlap, which is valuable for protein research and ligand binding studies (Chen et al., 2015).
Catalysis and Green Chemistry
- The compound has been used in Iron(II)-catalyzed oxidation reactions, demonstrating its potential in green chemistry applications by facilitating the direct oxidation of sp3 C-H bonds adjacent to nitrogen atoms, thus contributing to the development of environmentally friendly synthesis methods (Wei et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(4)6-5-7-11-10;/h11H,5-7H2,1-4H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPXZFJVMVNJPV-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (R)-2-methylpyrrolidine-2-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2855192.png)
![2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2855195.png)
![methyl 3-(N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2855197.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2855199.png)
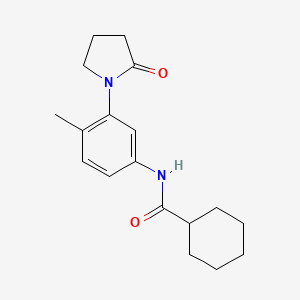
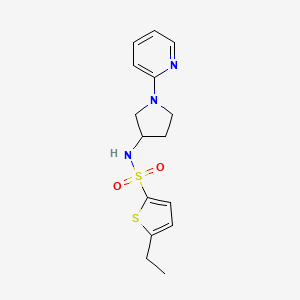
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2855205.png)
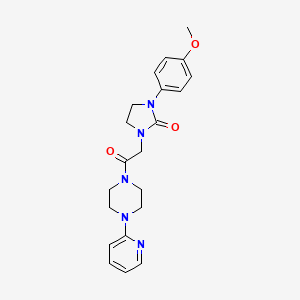

![6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one](/img/structure/B2855208.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855211.png)
